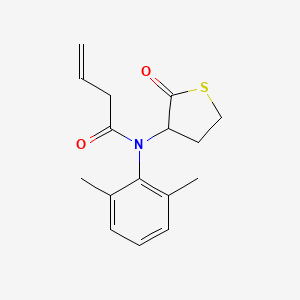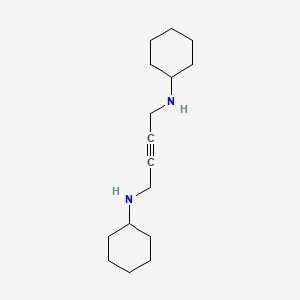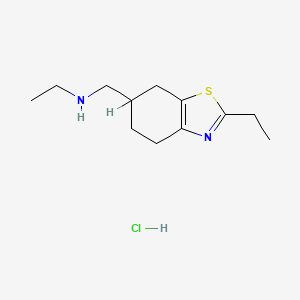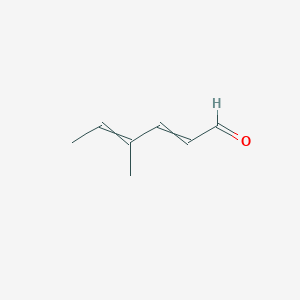
N-(2,6-Dimethylphenyl)-N-(2-oxothiolan-3-yl)but-3-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-Dimethylphenyl)-N-(2-oxothiolan-3-yl)but-3-enamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a phenyl group substituted with two methyl groups, a thiolane ring, and an enamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-N-(2-oxothiolan-3-yl)but-3-enamide typically involves the following steps:
Formation of the Thiolane Ring: This can be achieved through the cyclization of a suitable dithiol precursor under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,6-dimethylbenzoyl chloride and an appropriate catalyst.
Formation of the Enamide Group: The final step involves the coupling of the thiolane derivative with a but-3-enamide precursor under suitable conditions, such as the use of a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,6-Dimethylphenyl)-N-(2-oxothiolan-3-yl)but-3-enamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The enamide group can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(2,6-Dimethylphenyl)-N-(2-oxothiolan-3-yl)but-3-enamide would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,6-Dimethylphenyl)-N-(2-oxothiolan-3-yl)acetamide
- N-(2,6-Dimethylphenyl)-N-(2-oxothiolan-3-yl)propionamide
- N-(2,6-Dimethylphenyl)-N-(2-oxothiolan-3-yl)butanamide
Uniqueness
N-(2,6-Dimethylphenyl)-N-(2-oxothiolan-3-yl)but-3-enamide is unique due to the presence of the enamide group, which can impart distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the phenyl, thiolane, and enamide groups makes it a versatile compound for various applications.
Propiedades
Número CAS |
75660-91-2 |
|---|---|
Fórmula molecular |
C16H19NO2S |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-N-(2-oxothiolan-3-yl)but-3-enamide |
InChI |
InChI=1S/C16H19NO2S/c1-4-6-14(18)17(13-9-10-20-16(13)19)15-11(2)7-5-8-12(15)3/h4-5,7-8,13H,1,6,9-10H2,2-3H3 |
Clave InChI |
JBARXLBXVZCTQZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)N(C2CCSC2=O)C(=O)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S)-2-methylhex-4-en-3-yl]benzene](/img/structure/B14454582.png)

![9,9'-(1,4-Phenylene)bis(9-azabicyclo[3.3.1]nonane)](/img/structure/B14454602.png)

![2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione](/img/structure/B14454628.png)
![1,3-Bis[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14454632.png)
![N-(3-bromopropyl)-2-[2-[2-[[(2S,3R)-3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B14454639.png)



![1,2-Dimethylbenzo[e]pyrene](/img/structure/B14454658.png)


![8-Thiabicyclo[4.3.0]non-3-ene](/img/structure/B14454666.png)
